(6-(4-broMo-2-chlorophenylaMino)-7-fluoro-1H-benzo[d]iMidazol-5-yl)Methanol
Overview
Description
The compound (6-(4-bromo-2-chlorophenylamino)-7-fluoro-1H-benzo[d]imidazol-5-yl)methanol is a complex organic molecule that belongs to the class of benzimidazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups, including halogens and an amino group, makes it a versatile compound for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-bromo-2-chlorophenylamino)-7-fluoro-1H-benzo[d]imidazol-5-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Amination: The 4-bromo-2-chloroaniline can be synthesized separately and then coupled with the benzimidazole core using a palladium-catalyzed Buchwald-Hartwig amination reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-(4-bromo-2-chlorophenylamino)-7-fluoro-1H-benzo[d]imidazol-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The halogen atoms (bromo and chloro) can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Tin(II) chloride in hydrochloric acid, hydrogen gas over palladium on carbon.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (6-(4-bromo-2-chlorophenylamino)-7-fluoro-1H-benzo[d]imidazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of halogens and an amino group in the structure suggests it may have bioactive properties, such as enzyme inhibition or receptor modulation.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6-(4-bromo-2-chlorophenylamino)-7-fluoro-1H-benzo[d]imidazol-5-yl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-cancer or anti-inflammatory activity.
Comparison with Similar Compounds
Similar Compounds
(6-(4-bromo-2-chlorophenylamino)-7-chloro-1H-benzo[d]imidazol-5-yl)methanol: Similar structure but with a chlorine atom instead of a fluorine atom.
(6-(4-bromo-2-chlorophenylamino)-7-fluoro-1H-benzo[d]imidazol-5-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxyl group.
(6-(4-bromo-2-chlorophenylamino)-7-fluoro-1H-benzo[d]imidazol-5-yl)acetic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
The uniqueness of (6-(4-bromo-2-chlorophenylamino)-7-fluoro-1H-benzo[d]imidazol-5-yl)methanol lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both halogens and an amino group makes it particularly versatile for chemical modifications, while the hydroxyl group provides additional reactivity.
Properties
IUPAC Name |
[6-(4-bromo-2-chloroanilino)-7-fluoro-3H-benzimidazol-5-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClFN3O/c15-8-1-2-10(9(16)4-8)20-13-7(5-21)3-11-14(12(13)17)19-6-18-11/h1-4,6,20-21H,5H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAVWVCECJAGMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)NC2=C(C3=C(C=C2CO)NC=N3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501154746 | |
Record name | 6-[(4-Bromo-2-chlorophenyl)amino]-7-fluoro-1H-benzimidazole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501154746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606144-57-4 | |
Record name | 6-[(4-Bromo-2-chlorophenyl)amino]-7-fluoro-1H-benzimidazole-5-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606144-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[(4-Bromo-2-chlorophenyl)amino]-7-fluoro-1H-benzimidazole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501154746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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